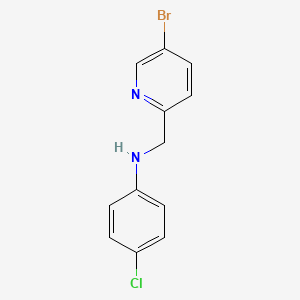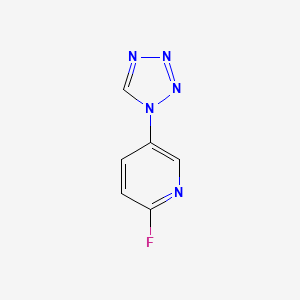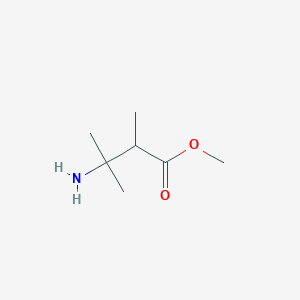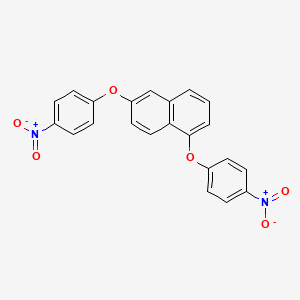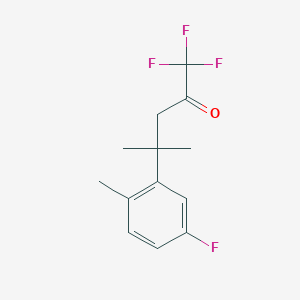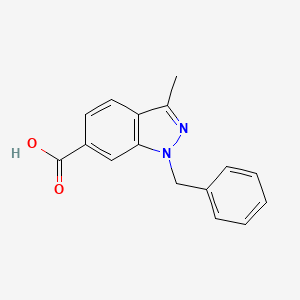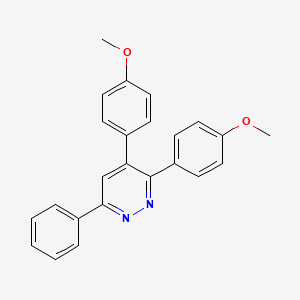![molecular formula C9H8ClN3O B8491278 5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B8491278.png)
5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that contains both imidazole and pyridine rings. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of a chlorine atom and an allyl group in its structure contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-3-carbaldehyde with allylamine in the presence of a base, followed by cyclization to form the imidazo[4,5-b]pyridine core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for further applications .
化学反应分析
Types of Reactions
5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or modify the imidazole ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield epoxides, while substitution of the chlorine atom can produce a variety of derivatives with different functional groups .
科学研究应用
5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
作用机制
The mechanism of action of 5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
相似化合物的比较
Similar Compounds
Similar compounds include other imidazo[4,5-b]pyridine derivatives, such as:
- 5-Chloro-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- 5-Bromo-3-(prop-2-en-1-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- 5-Chloro-3-ethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Uniqueness
The uniqueness of 5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl group and chlorine atom allows for unique reactivity and potential interactions with biological targets, making it a valuable compound for further research and development .
属性
分子式 |
C9H8ClN3O |
|---|---|
分子量 |
209.63 g/mol |
IUPAC 名称 |
5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C9H8ClN3O/c1-2-5-13-8-6(11-9(13)14)3-4-7(10)12-8/h2-4H,1,5H2,(H,11,14) |
InChI 键 |
SZWVTHCVLSZHGC-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1C2=C(C=CC(=N2)Cl)NC1=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
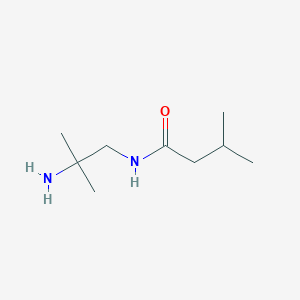
![[2-(2,6-Difluoroanilino)phenyl]acetic acid](/img/structure/B8491200.png)
![4H-PYRIDO[4,3-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B8491213.png)
![1-Piperidineacetamide,4-[(4-fluorophenyl)methyl]-n-[3-[(phenylmethyl)amino]phenyl]-](/img/structure/B8491221.png)
![1h-Indazole-6-carboxamide,n-[3-(dimethylamino)propyl]-5-(4-fluorophenoxy)-1-(2-methylpropyl)-](/img/structure/B8491231.png)
![1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B8491256.png)
